molecular formula C22H19ClN2O2S2 B2740168 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-17-3

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2740168
CAS RN: 877653-17-3
M. Wt: 442.98
InChI Key: HGINCQJXUSGJDP-UHFFFAOYSA-N
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Description

The compound “2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a heterocyclic compound. Heterocyclic compounds are widely distributed in nature and have diverse biological activities . They are often used as core skeletons in biologically active compounds .


Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves reactions with various reagents under specific conditions . For example, the synthesis of thieno[3,2-d]pyrimidin-4-ones involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. The presence of reactive groups, such as the thio-aryl group, can lead to various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the types of bonds present in the molecule .

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it may interact with key proteins or enzymes in the mycobacteria, disrupting their normal functions and leading to bacterial death.

Pharmacokinetics

The compound’s antimycobacterial activity suggests that it is able to reach the site of infection in sufficient concentrations to exert its effects .

Result of Action

The result of the compound’s action is the inhibition of mycobacterial growth, leading to a reduction in the number of viable bacteria . This can help to control the spread of the infection and alleviate the symptoms of the disease.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activities. For instance, some compounds may have toxic effects on certain organisms .

Future Directions

The future directions in the research of a compound often involve the synthesis of new derivatives and the exploration of their biological activities . This can lead to the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S2/c23-17-8-6-16(7-9-17)19(26)14-29-22-24-18-11-13-28-20(18)21(27)25(22)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINCQJXUSGJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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